molecular formula C9H10N2O3S B124227 N-Methyl Zonisamide CAS No. 68292-02-4

N-Methyl Zonisamide

Cat. No.: B124227
CAS No.: 68292-02-4
M. Wt: 226.25 g/mol
InChI Key: IFLCNEUQVNHBJU-UHFFFAOYSA-N
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Description

N-Methyl Zonisamide is a chemical compound belonging to the sulfonamide anticonvulsant class. It is known for its potential therapeutic applications, particularly in the treatment of epilepsy. The compound is characterized by its ability to modulate voltage-gated sodium and calcium channels, as well as enhance GABAergic neurotransmission, which collectively contribute to its anticonvulsant properties .

Biochemical Analysis

Biochemical Properties

N-Methyl Zonisamide is believed to exert its effects through the modulation of voltage-gated sodium and calcium channels, while simultaneously enhancing GABAergic neurotransmission . It interacts with enzymes such as the CYP3A4 isoenzyme, which mediates the reduction of Zonisamide to 2-sulfamoylacetylphenol .

Cellular Effects

This compound has been shown to promote neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It influences cell function by enhancing neurite regeneration and protecting against oxidative stress-induced cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound exhibits anticonvulsant activity as potent as phenobarbital and carbamazepine but greater than phenytoin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exhibit anticonvulsant activity in multiple animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

This compound undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Zonisamide typically involves the following steps:

    Preparation of 1,2-benzisoxazole-3-methanesulfonic acid: This intermediate is prepared by dissolving 3-bromomethyl-1,2-benzisoxazole in methanol and reacting it with sodium sulfite at 50°C for 4 hours.

    Conversion to Acid Chloride: The intermediate is then converted to its acid chloride form using phosphorus oxychloride.

    Amidation: The acid chloride is subsequently reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Zonisamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-acetyl zonisamide.

    Reduction: 2-sulfamoylacetylphenol.

    Substitution: This compound.

Scientific Research Applications

N-Methyl Zonisamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Zonisamide is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and therapeutic potential compared to its parent compound, Zonisamide .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCNEUQVNHBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500736
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68292-02-4
Record name N-Methyl zonisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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